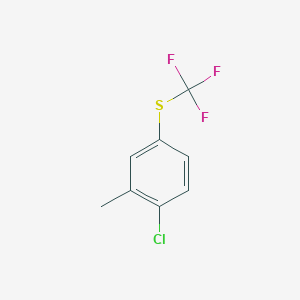

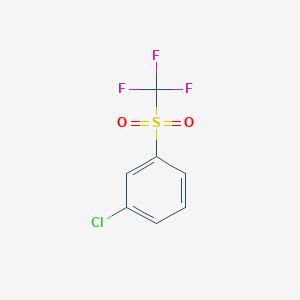

1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

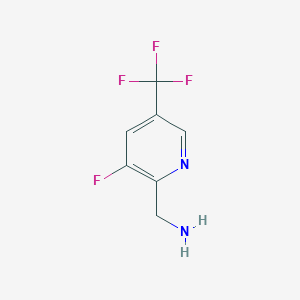

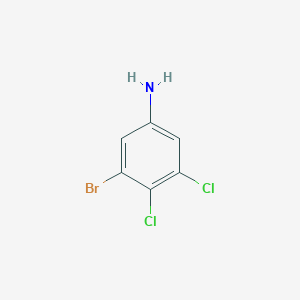

2-Methyl-4-(trifluoromethylthio)chlorobenzene, also known as Methyl Parathion, is a compound with the molecular formula C8H6ClF3S and a molecular weight of 226.65 g/mol . It is widely used as an organophosphate insecticide in agriculture and industry.

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-4-(trifluoromethylthio)chlorobenzene has been described in the literature. For example, the preparation of toltrazuril, a medicament for preventing and treating poultry coccidiosis, involves a condensation and catalytic hydrogenation reduction reaction in the presence of a palladium catalyst on 4-[(trifluoromethyl)thio]-phenol and 2-chloride-5-nitrotoluene, which are utilized as raw materials .Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trifluoromethylthio)chlorobenzene consists of a benzene ring substituted with a methyl group, a trifluoromethylthio group, and a chlorine atom .Applications De Recherche Scientifique

Absorption and Translocation in Soil and Crops

2-Methyl-4-(trifluoromethylthio)chlorobenzene shows potential in environmental studies, particularly in understanding the absorption and translocation of similar compounds in soil and crops. Research conducted by Cacco and Ferrari (1982) demonstrated that compounds like 4-(trifluoromethyl)chlorobenzene are absorbed by soil and subsequently translocated to plant leaves. This insight is crucial for assessing the environmental impact of such chemicals.

Electrochemical Fluorination

The compound is also relevant in the field of electrochemical fluorination. Yonekura et al. (1976) investigated the electrochemical fluorination of benzenes containing trifluoromethyl groups, leading to the formation of perfluorocyclohexane derivatives. This process is significant for creating highly fluorinated organic compounds, which are important in various industrial applications.

Photophysics and Photochemistry in Photoresist Formulations

In the realm of photophysics and photochemistry, compounds similar to 2-Methyl-4-(trifluoromethylthio)chlorobenzene play a role as photoacid generators in photoresist formulations. Pohlers et al. (1997) focused on the photochemistry of related compounds, highlighting their importance in the development of advanced photolithographic processes.

Synthesis of Alpha-Trifluoromethylthio Carbonyl Compounds

The synthesis of alpha-trifluoromethylthio carbonyl compounds, which are significant in pharmaceutical and agrochemical chemistry, is another application. Rossi et al. (2018) discussed the methods for introducing the SCF3 group onto organic molecules, demonstrating the importance of trifluoromethylthio groups in medicinal chemistry.

Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation

The development of shelf-stable electrophilic reagents for trifluoromethylthiolation, as explored by Shao et al. (2015), is crucial for enhancing the chemical and metabolic stability of drug molecules. This research is vital in the context of drug design and development.

Phase Diagrams and Compound Formation in Solvent Mixtures

Understanding the phase diagrams and compound formation in solvent mixtures involving chlorobenzene, as studied by Domańska and Letcher (2000), is important for industrial applications where precise solvent properties are critical.

Use in Synthesis of Aromatic Acids

The catalytic reaction of chlorobenzene with methyl formate to synthesize aromatic acids, as demonstrated by Jenner and Ben Taleb (1994), is significant in organic synthesis, offering a convenient and efficient method for producing these compounds.

Propriétés

IUPAC Name |

1-chloro-2-methyl-4-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCKFIJRAFAEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6355701.png)

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)

![2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6355758.png)